7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes a cyclopropyl group.
Preparation Methods
The synthesis of 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of appropriate precursors under specific conditions to form the desired compound.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the compound.
Oxidative Coupling: This method uses oxidizing agents to couple the reactants and form the compound.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These reactions involve the addition of amino and oxygen groups to the reactants.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazines: These compounds have an additional nitrogen atom in the ring structure.
Imidazo[1,2-a]pyridines: These compounds are known for their wide range of applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h4,6-8H,1-3,5H2,(H,10,11) |
InChI Key |
RCKRVCFLCPMROV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCN3C=CN=C3N2 |
Origin of Product |
United States |
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